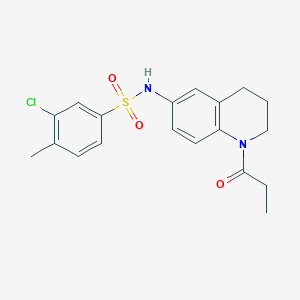

3-chloro-4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

CAS No.: 946381-50-6

Cat. No.: VC4841399

Molecular Formula: C19H21ClN2O3S

Molecular Weight: 392.9

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946381-50-6 |

|---|---|

| Molecular Formula | C19H21ClN2O3S |

| Molecular Weight | 392.9 |

| IUPAC Name | 3-chloro-4-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C19H21ClN2O3S/c1-3-19(23)22-10-4-5-14-11-15(7-9-18(14)22)21-26(24,25)16-8-6-13(2)17(20)12-16/h6-9,11-12,21H,3-5,10H2,1-2H3 |

| Standard InChI Key | HDXSVZLYACMIKD-UHFFFAOYSA-N |

| SMILES | CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)Cl |

Introduction

The compound "3-chloro-4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide" is a sulfonamide derivative with a complex structure. Sulfonamides are a class of compounds widely known for their applications in medicinal chemistry due to their biological activity. This particular compound integrates several functional groups that may contribute to its reactivity and potential pharmacological properties.

Key Structural Features:

-

Sulfonamide Group (-SO2NH-): Known for its role in biological activity and pharmaceutical applications.

-

Chlorinated Aromatic Ring: The chlorine atom at position 3 of the benzene ring can enhance lipophilicity and influence binding interactions in biological systems.

-

Methyl Substitution: The methyl group at position 4 may affect the compound's steric and electronic properties.

-

Tetrahydroquinoline Scaffold: A bicyclic structure often associated with bioactivity in drug discovery.

-

Propanoyl Group (-COCH2CH3): Provides additional functional diversity and potential for hydrogen bonding.

Synthesis

The synthesis of this compound would likely involve multi-step organic reactions combining aromatic substitution, sulfonation, and amide bond formation.

General Synthetic Route:

-

Preparation of the Sulfonamide Backbone:

-

React 3-chloro-4-methylbenzenesulfonyl chloride with an amine derivative of tetrahydroquinoline to form the sulfonamide linkage.

-

-

Introduction of the Propanoyl Group:

-

Acylation of the tetrahydroquinoline nitrogen using propanoyl chloride under basic conditions.

-

-

Purification:

-

Crystallization or chromatographic techniques to isolate and purify the final product.

-

Challenges:

-

Maintaining regioselectivity during substitution reactions.

-

Avoiding side reactions during sulfonation and acylation steps.

Potential Applications

Given its structural complexity, this compound could have several applications:

Medicinal Chemistry:

-

Antimicrobial Activity: Sulfonamides are well-known for their antibacterial properties by inhibiting dihydropteroate synthase in bacteria.

-

Anti-inflammatory Agents: Structural analogs have shown activity in reducing inflammation by modulating enzyme activity like COX or LOX.

-

Anticancer Potential: The tetrahydroquinoline scaffold has been explored for cytotoxic activity against cancer cells.

Material Science:

The combination of aromatic and sulfonamide groups might make this compound useful as an intermediate in synthesizing advanced materials or dyes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume